molecular formula C21H25N3O5 B2635854 (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1904645-88-0

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2635854
CAS No.: 1904645-88-0
M. Wt: 399.447
InChI Key: DDKQOWUOMCGAIY-VMPITWQZSA-N
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Description

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and an acrylamide moiety, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cinnoline core through a series of cyclization reactions. The acrylamide moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions means it could be modified to enhance its pharmacological properties.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide include other cinnoline derivatives and acrylamide-based compounds. These compounds share structural features and may exhibit similar reactivity and biological activity.

Uniqueness

What sets this compound apart is its unique combination of a cinnoline core and an acrylamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-24-20(26)12-14-11-15(6-7-16(14)23-24)22-19(25)8-5-13-9-17(27-2)21(29-4)18(10-13)28-3/h5,8-10,12,15H,6-7,11H2,1-4H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKQOWUOMCGAIY-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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